1,1,2,2,3,3-Hexabromocyclododecane
Overview
Description
It was designed as a less toxic analog of the potent poison dart frog-derived compound epibatidine, which is about 200 times stronger than morphine as an analgesic but produces extremely dangerous toxic side effects . ABT-594 acts as a partial agonist at neuronal nicotinic acetylcholine receptors, binding to both the α3β4 and the α4β2 subtypes .
Mechanism of Action
Target of Action
Hexabromocyclododecane (HBCD) is a non-aromatic compound belonging to the bromine flame retardant family and is a known persistent organic pollutant (POP) . It primarily targets the endocrine system , neuronal system , cardiovascular system , liver , and the reproductive system . It has been linked to cytokine production, DNA damage, increased cell apoptosis, increased oxidative stress, and reactive oxygen species (ROS) production .
Mode of Action
HBCD’s interaction with its targets results in a variety of changes. It acts as an endocrine disruptor , interfering with the body’s endocrine system and causing detrimental effects. It also causes DNA damage and increases cell apoptosis, oxidative stress, and ROS production . The specific mechanisms of these interactions are still under investigation.
Biochemical Pathways
HBCD affects several metabolic pathways. It has been found to cause changes in the concentration of metabolites such as phenylalanine, glutamate, arginine, and choline . These changes can disrupt normal cellular functions and lead to various health effects.
Pharmacokinetics
HBCD is known for its persistence in the environment and its propensity to bioaccumulate . It has a high half-life in water , which contributes to its persistence. HBCD can be found in environmental samples such as birds, mammals, fish, and other aquatic organisms as well as soil and sediment . It is also found in human plasma, blood, and adipose tissue .
Result of Action
The molecular and cellular effects of HBCD’s action are significant. It has been linked to cytokine production, DNA damage, increased cell apoptosis, increased oxidative stress, and reactive oxygen species (ROS) production . These effects can lead to various health issues, including detrimental effects on the neuronal system, endocrine system, cardiovascular system, liver, and the reproductive system .
Action Environment
Environmental factors significantly influence HBCD’s action, efficacy, and stability. Its persistence, long-distance transportation, and bioaccumulation make it a global concern . It is prevalent in the environment worldwide, and monitoring data generally indicate higher levels in proximity to known sources . The concentration of HBCD in the environment can vary due to factors such as sampling sites, climate, and analytical method .
Preparation Methods
The synthesis of ABT-594 involves several steps. The key intermediate is 5-(2-azetidinylmethoxy)-2-chloropyridine. The synthetic route typically involves the following steps:
Formation of the azetidine ring: This step involves the cyclization of a suitable precursor to form the azetidine ring.
Attachment of the methoxy group:
Chlorination of the pyridine ring: The final step involves the chlorination of the pyridine ring to form the desired compound.
Chemical Reactions Analysis
ABT-594 undergoes several types of chemical reactions:
Oxidation: ABT-594 can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: ABT-594 can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Comparison with Similar Compounds
ABT-594 is unique in its ability to provide potent analgesic effects with reduced toxicity compared to its parent compound, epibatidine . Similar compounds include:
Epibatidine: A potent analgesic derived from poison dart frogs, but with high toxicity.
ABT-418: Another nicotinic acetylcholine receptor agonist with different pharmacological properties.
A-582941: A nicotinic acetylcholine receptor agonist with differential subtype selectivity.
ABT-594 stands out due to its balanced efficacy and safety profile, making it a promising candidate for further development as a therapeutic agent .
Properties
IUPAC Name |
1,1,2,2,3,3-hexabromocyclododecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br6/c13-10(14)8-6-4-2-1-3-5-7-9-11(15,16)12(10,17)18/h1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRRVNVEOIKVSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC(C(C(CCCC1)(Br)Br)(Br)Br)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br6 | |
Record name | HEXABROMOCYCLODODECANE (MIXTURE OF ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1413 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301342846 | |
Record name | 1,1,2,2,3,3-Hexabromocyclododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301342846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
641.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
WHITE POWDER OR GRANULES | |
Record name | HEXABROMOCYCLODODECANE (MIXTURE OF ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1413 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
Decomposes >190 °C | |
Record name | HEXABROMOCYCLODODECANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7695 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 0.0656 mg/L at 20 °C /Technical product/, In water, 0.0034 mg/L at 25 °C /OECD Guideline 105 (Water Solubility)/, Solubility in water, mg/l at 20 °C: 0.066 (practically insoluble) | |
Record name | HEXABROMOCYCLODODECANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7695 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXABROMOCYCLODODECANE (MIXTURE OF ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1413 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
2403 kg/cu m at 15-25 °C /OECD Guideline 109 (Density of Liquids and Solids)/, 2.2-2.4 g/cm³ | |
Record name | HEXABROMOCYCLODODECANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7695 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXABROMOCYCLODODECANE (MIXTURE OF ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1413 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
4.70X10-7 mm Hg at 21 °C /OECD Guideline 104 (Vapor Pressure Curve)/, Vapor pressure at 20 °C: negligible | |
Record name | HEXABROMOCYCLODODECANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7695 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXABROMOCYCLODODECANE (MIXTURE OF ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1413 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Hepatic enzyme induction (T4 conjugation) leads to increased excretion of T4, compensatory activation of the pituitary, increased serum TSH concentration and activation of the thyroid. Depending on the magnitude of the T4-decrease, the feed-back system may manage to produce sufficient amounts of T3, or if the reduction is severe, lead to a condition of hypothyroidism. This MoA is based on the assumption that hepatic enzymes involved in the metabolism of T4/T3 are induced by HBCDD ... /One study/ has indeed identified induction of T4-UGT transferase by HBCDD, and the induction occurred in both sexes. The hypothesis postulates that the first effect (occurring at the lowest exposure level) is enzyme induction, followed by activation of the pituitary (resulting in TSH synthesis), activation of the thyroid (hyperactive cells/weight increase), and if the thyroid is incapable of producing sufficient amounts of T4/T3, effects in other tissues/systems regulated by T4/T3. In females, the BMD-L for induction of T4-UGT is 4.1 mg/kg/day (and LBD/CYP3A4 is induced as from 10 mg/kg/day), the BMD-L for pituitary weight 29.9 mg/kg/day, the (uncertain) BMD-L for thyroid weight 1.6 mg/kg/day (the weight increase seems undisputable at 30 mg/kg/day), and there are histological signs of thyroid hyperactivity at 25, 47, and 177 mg/kg/day for nuclear size, cell height, and vacuolization, respectively. Considering the variation in all data, this sequence of events could support the theory with regard to females. In males, enzyme induction occurs (the uncertain BMD-L for T4-UGT transferase is 0.1 mg/kg/day; PROD/CYP2B is induced as from 10 mg/kg/day), there are no effects of T4 or the pituitary, but there are histological signs of thyroid hyperactivity at 39, 90, and 199 mg/kg/day for nuclear size, vacuolization, and follicle size, respectively. There are no effects on the thyroid weight., Considering that in vitro data indicates an interaction of HBCDD with many different hormone systems, it is possible that HBCDD also could affect the thyroid system via other mechanisms than hepatic enzyme induction. In cell cultures, HBCDD was found to exert antagonistic effects at the progesterone receptor, androgen receptor, and estrogen receptor (IC50 1-5 uM for gamma-HBCDD). A low binding of alpha-HBCDD to the thyroxin-binding transport protein TTR was also indicated in vitro (IC50 12 uM). Alpha-HBCDD was a T3-agonist (21 % of maximal T3-effect at 1 uM alpha-HBCDD) and enhanced T3-dependent effects both in rat cells and ex vivo in tadpole tail tips. It is not likely that these in vitro effects can explain all in vivo effects on the thyroid system, but theoretically they could be factors contributing to effects on the thyroid hormone homeostasis. For instance, the binding of HBCDD (or metabolites of HBCDD) to TTR could displace T4 from TTR, making T4 more susceptible to metabolism and excretion. Binding of chemicals to TTR is usually increased by hydroxy-groups (the endogenous ligand thyroxin is hydroxylated), and one may speculate that hydroxy-HBCDD could have a higher binding affinity to TTR than HBCDD itself. OH-HBCDD is formed from HBCDD by microsomes in vitro, but it is not known if here is any sex-dependent difference in formation of OH-HBCDD. A T3-potentiating effect could possibly occur simultaneously as the concentration of T4 is decreased, masking some of the hypothyroidogenic symptoms., The brominated flame retardants tetrabromobisphenol A (TBBPA) and hexabromocyclododecane (HBCD) are found in the environment, e.g., in sediments and organisms, in food items, human blood samples and mother's milk. In this study, the effects of both compounds on rat hepatic cytochrome P450 (CYP) levels and activities were investigated. Juvenile/young male and female Wistar rats were treated orally with various doses via the feed (TBBPA) or by gavage (HBCD). After 28 days of treatment the animals were sacrificed and hepatic mRNA and microsomes were isolated. HBCD treatment led to a significant induction of CYP2B1 mRNA, CYP2B1/2B2 protein and 7-pentoxyresorufin O-depentylase (PROD) activity suggesting a phenobarbital-type of induction. Furthermore, a significant increase in CYP3A1/3A3 mRNA, CYP3A1 protein, and luciferin benzylether debenzylase (LBD) activity was found, being more pronounced in females than in males. The effect on CYP3A1/3A3 mRNA was significant in female rats at a daily dose of 3.0 mg/kg bw and above. HBCD exhibited no effects on CYP1A2 mRNA, CYP1A1/1A2 protein, or microsomal 7-ethoxyresorufin O-deethylase (EROD) activity suggesting lack of activation of the aryl hydrocarbon receptor. No significant effects on any of the parameters measured were obtained with TBBPA. Our findings suggest that oral exposure to HBCD induces drug-metabolising enzymes in rats probably via the CAR/PXR signalling pathway. Induction of CYPs and co-regulated enzymes of phase II of drug metabolism may affect homeostasis of endogenous substrates including steroid and thyroid hormones. | |
Record name | HEXABROMOCYCLODODECANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7695 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
...The impurities in HBCDD are less than 4% w/w. The stated impurities are tetrabromocyclododecane and other brominated cyclododecanes. | |
Record name | HEXABROMOCYCLODODECANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7695 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White solid | |
CAS No. |
25637-99-4, 1235106-66-7 | |
Record name | Cyclododecane, hexabromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1,2,2,3,3-Hexabromocyclododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301342846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexabromocyclododecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.848 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXABROMOCYCLODODECANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7695 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXABROMOCYCLODODECANE (MIXTURE OF ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1413 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
185.9 °C /OECD Guideline 102 (Melting point / Melting Range)/, Melting point = 170-180 °C. Bromine content = 74.7%, 170-209 °C | |
Record name | HEXABROMOCYCLODODECANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7695 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXABROMOCYCLODODECANE (MIXTURE OF ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1413 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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